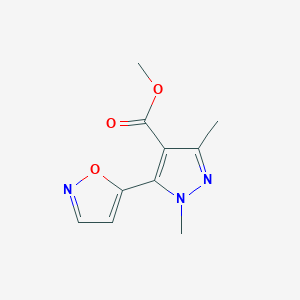

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

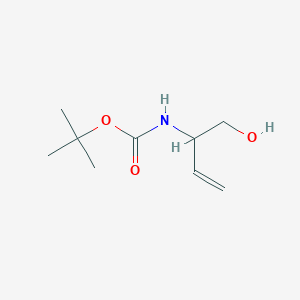

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The molecular formula of “(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid” is C13H15NO4 . It has a molecular weight of 249.26 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine-3-carboxylic acid derivatives include organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Physical And Chemical Properties Analysis

“(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid” is stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Organocatalytic Enantioselective Conjugate Addition

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound has been used in the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives . The process involves the enantioselective conjugate addition of nitromethane to alkylidenemalonates .

- Methods of Application : The method involves a highly enantioselective nitromethane addition to alkylidene malonates. This reaction is catalyzed by a cinchona-alkaloid derived thiourea-based organocatalyst .

- Results or Outcomes : This method offers a new route to the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives and 3-arylpyrrolidines/pyrrolidones .

Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound is used in the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

- Methods of Application : The method involves organocatalytic enantioselective Michael addition reactions of carboxylate-substituted en .

- Results or Outcomes : The result is the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

Safety And Hazards

Eigenschaften

IUPAC Name |

(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578523 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

192214-00-9 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)

![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)

![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)